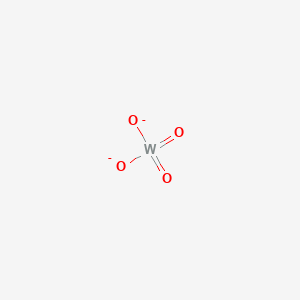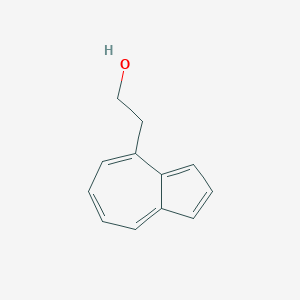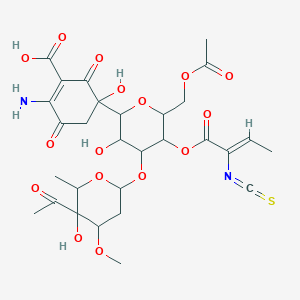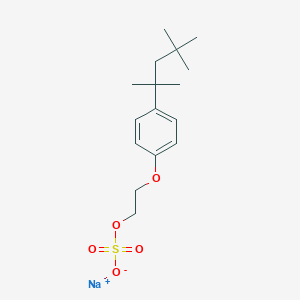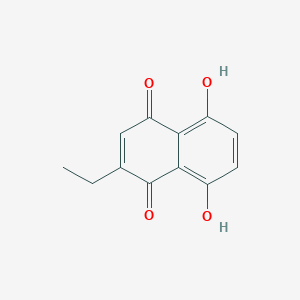![molecular formula C8H9N3 B082755 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8](/img/structure/B82755.png)
5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has gained significant attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method reported involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is dissolved in ethanol and reacted with alkali and formamidine acetate at reflux temperature. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Cu-catalyzed coupling reactions, which are known for their efficiency and cost-effectiveness. These methods often involve the use of starting materials such as 5-bromo-2,4-dichloropyrimidine and cyclopentylamine .
化学反应分析
Types of Reactions
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
科学研究应用
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, thereby inhibiting its activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This parent compound shares the same core structure but lacks the methyl groups at positions 5 and 6.
Pyrido[2,3-d]pyrimidine: Similar in structure but contains a nitrogen atom in place of one of the carbon atoms in the pyrrole ring.
Uniqueness
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
14623-26-8 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC 名称 |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
InChI 键 |
BRNRTVRFCFLGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=NC=NC=C12)C |
规范 SMILES |
CC1=C(NC2=NC=NC=C12)C |
同义词 |
7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


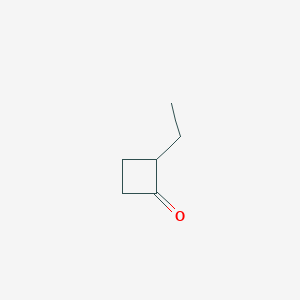
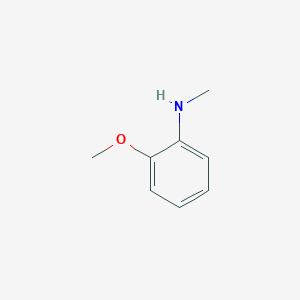
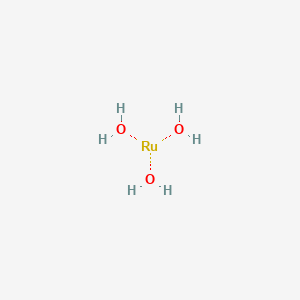
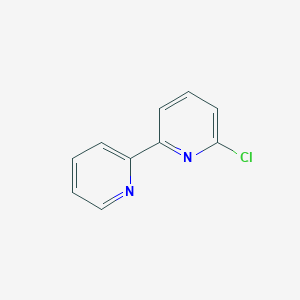

![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)


